4-(Pyridin-4-yl)piperidine-4-carboxylic acid is a compound characterized by its unique structure that combines a piperidine ring with a pyridine moiety. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate. It is classified as an amino acid derivative, specifically a piperidinecarboxylic acid, which can exhibit various biological activities.
The compound can be synthesized from various precursors, including pyridine derivatives and piperidine derivatives. Its synthesis often involves catalytic hydrogenation or coupling reactions using specific reagents and catalysts.
4-(Pyridin-4-yl)piperidine-4-carboxylic acid falls under the category of heterocyclic compounds, specifically those containing nitrogen. It is also classified as a carboxylic acid due to the presence of the carboxyl functional group.
The synthesis of 4-(Pyridin-4-yl)piperidine-4-carboxylic acid can be achieved through several methods:
The reaction conditions for these syntheses often require precise control over temperature, pressure, and reagent concentrations to optimize yield and purity. Common purification techniques include crystallization, chromatography, and high-performance liquid chromatography (HPLC) to isolate the final product from by-products .
The molecular structure of 4-(Pyridin-4-yl)piperidine-4-carboxylic acid features:
The molecular formula is , with a molecular weight of approximately 218.25 g/mol. The compound's structure can be represented as follows:
4-(Pyridin-4-yl)piperidine-4-carboxylic acid can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its electronic structure, which allows for nucleophilic attacks at the carbonyl carbon of the carboxylic acid group during esterification or amidation reactions.
The mechanism of action for compounds like 4-(Pyridin-4-yl)piperidine-4-carboxylic acid often involves interactions at specific biological targets, such as receptors or enzymes. The presence of both nitrogen-containing rings allows for potential binding interactions that may influence biological pathways.
Research has shown that derivatives of this compound can exhibit anti-angiogenic properties and DNA cleavage activities, suggesting mechanisms that could inhibit tumor growth or affect cellular processes involved in proliferation .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used for characterization.
4-(Pyridin-4-yl)piperidine-4-carboxylic acid finds applications in several areas:
Catalytic hydrogenation enables direct reduction of pyridine rings to piperidine moieties, a key step in synthesizing 4-(pyridin-4-yl)piperidine-4-carboxylic acid derivatives. These strategies balance chemoselectivity and functional group tolerance.
High-valent rhenium(V) complexes (e.g., Cl₃ReVO[Ph₂P(CH₂)₂PPh₂]) achieve >98% yield in hydrogenating 3-phenylpropanoic acid to 3-phenylpropanol under mild conditions (4 MPa H₂, 160°C), suppressing decarboxylation and esterification side reactions. These catalysts outperform low-valent systems (e.g., Re₂(CO)₁₀) by resisting deactivation from heteroatoms in substrates like brominated carboxylic acids [7]. Ruthenium(II) carboxylates similarly facilitate α-C–H functionalization but fail with bromoaryl substrates due to oxidative addition of C–Br bonds [7].
Table 1: Performance of Catalysts in Pyridine Hydrogenation
Catalyst System | Substrate | Conditions | Yield (%) | Selectivity Issues |
---|---|---|---|---|
Re(V)/Ph₂P(CH₂)₂PPh₂ | 3-Phenylpropanoic acid | 4 MPa H₂, 160°C, 24h | >98 | Minimal esterification (<1%) |
Ru(II) carboxylates | Brominated carboxylic acids | 8 MPa H₂, 150°C | <1 | C–Br bond oxidative addition |
ReOₓ/TiO₂ (heterogeneous) | Benzoic acid | 20.5 MPa H₂, 165°C | 60–75 | Partial esterification, dearomatization |
Iridium complexes ligated to chiral phosphines enable enantioselective reduction of pyridinium salts, critical for stereocontrol in piperidine hybrids. Cyclic pyridine substrates undergo hydrogenation at 50–100°C with 85–90% enantiomeric excess (ee), though carboxylate-directed asymmetry remains challenging. Ruthenium-bisphosphine systems (e.g., BINAP-Ru) further enhance diastereoselectivity in fused ring systems by leveraging substrate-catalyst π-interactions [7].
Palladium catalysts (5% Pd/C) enable chemoselective hydrogenation of fluoropyridines to fluoropiperidines without dehalogenation. This method tolerates electron-withdrawing carboxylic acid groups, achieving 89% yield for 4-fluoropyridine-3-carboxylic acid reduction. The process involves in situ formation of Pd-H species that selectively reduce the ring while preserving C–F bonds [7].
Multi-step sequences provide modular access to 4-(pyridin-4-yl)piperidine scaffolds, enabling precise functionalization.
A high-yielding route involves sealed-tube condensation of ethyl isonicotinate and 4-chloropyridine hydrochloride in ethanol/water with triethylamine (26.0 mL) at 150°C for 96 hours. After filtration and recrystallization from water-DMF, 1-(pyridin-4-yl)piperidine-4-carboxylic acid forms in 72% yield (APCI-MS m/z: 207 [M+H]⁺). This nucleophilic aromatic substitution proceeds via addition-elimination, where triethylamine deprotonates the piperidine intermediate [1] [4].
Table 2: Condensation Reactions for Piperidine-Pyridine Hybrids
Substrate Combination | Base/Solvent | Conditions | Product | Yield (%) |
---|---|---|---|---|
Ethyl isonicotinate + 4-Chloropyridine·HCl | Et₃N, EtOH/H₂O | 150°C, 96h, sealed | 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | 72 |
Ethyl 4-pyridylacetate + 4-Fluoropyridine | K₂CO₃, DMF | 120°C, 48h | 4-(Pyridin-4-ylmethyl)piperidine-4-carboxylate | 68 |
Aryl halides undergo Suzuki coupling with pyridylboronic esters to form bipyridines, followed by hydrogenation. For example, 4-bromophenylboronic acid and 4-pyridylboronate ester couple under Pd(0) catalysis (82% yield), and subsequent Re-catalyzed hydrogenation yields 4-(4′-piperidylphenyl)piperidine-4-carboxylic acid. This cascade avoids intermediate purification, improving atom economy [7].
Piperidine rings assemble via intramolecular nucleophilic attack, as demonstrated by bromoalkylpyridine precursors. Treatment of 4-(3-bromopropyl)pyridine with diethyl acetamidomalonate in NaH/THF induces cyclization at 70°C, forming ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate (65% yield). Acid hydrolysis then cleaves the ester to the carboxylic acid [3] [7].
Dihydropyridine intermediates undergo rhenium-catalyzed annulation with acrylates to form functionalized piperidines. 1,2-Dihydropyridine-4-carboxylic acid reacts with methyl acrylate via Michael addition, followed by Re₂O₇-catalyzed ring closure at 120°C, yielding methyl 4-(pyridin-4-yl)piperidine-4-carboxylate (55% yield, d.r. >4:1) [7].
Carboxyl groups are introduced via Kolbe-Schmitt reaction or metal-mediated CO₂ insertion. 1-(Pyridin-4-yl)piperidine undergoes directed ortho-lithiation at C4 (n-BuLi, −78°C), followed by quenching with solid CO₂ to afford the carboxylic acid (51% yield). Esterification uses ethanol/H₂SO₄ (90°C, 12h) or diazomethane/ether (0°C, 1h), with the latter avoiding epimerization [8] [9].
Amide bonds form via activated esters: 1-(Pyridin-4-yl)piperidine-4-carboxylic acid couples with amines using PyBOP/DIPEA in DMF (room temperature, 2h). For pharmaceutical agents like lasmiditan precursors, 4-(pyridin-4-yl)piperidine-4-carboxylic acid reacts with 2,4,6-trifluorobenzoyl chloride in pyridine to form N-(2,4,6-trifluorobenzoyl) derivatives (85% yield). Imines arise from condensation with aldehydes (e.g., pentafluorobenzaldehyde) under Dean-Stark conditions .
Table 3: Derivatives of 4-(Pyridin-4-yl)piperidine-4-carboxylic Acid
Derivative Type | Reagent/Conditions | Application | Reference |
---|---|---|---|
Ethyl ester | EtOH, H₂SO₄, 90°C, 12h | Intermediate for peptide coupling | [9] |
N-(2,4,6-Trifluorobenzoyl)amide | 2,4,6-F₃C₆H₂COCl, pyridine, 25°C, 4h | Serotonin 5-HT₁F agonists (e.g., lasmiditan) | |
Succinate salt | Succinic acid in EtOAc, 60°C | Crystalline pharmaceutical form |
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3